![molecular formula C11H14O5 B15316379 3-(2,3-Dimethoxyphenyl)-2-hydroxypropanoic acid](/img/structure/B15316379.png)
3-(2,3-Dimethoxyphenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(2,3-Dimethoxyphenyl)-2-hydroxypropanoic acid is an organic compound belonging to the class of phenylpropanoic acids It is characterized by the presence of a benzene ring substituted with two methoxy groups and a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethoxyphenyl)-2-hydroxypropanoic acid typically involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid group. One common method is the aldol condensation reaction, followed by oxidation and hydrolysis steps. The reaction conditions often include the use of bases such as sodium hydroxide or potassium hydroxide, and oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethoxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(2,3-Dimethoxyphenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2,3-Dimethoxyphenyl)-2-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,3-Dimethoxyphenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antinociceptive effects.
Medicine: Investigated for its potential therapeutic properties, particularly in pain management and anti-inflammatory applications.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antinociceptive effects are believed to be mediated through the modulation of pain receptors and inflammatory pathways . The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of pro-inflammatory mediators and the activation of anti-inflammatory pathways.
Comparison with Similar Compounds
3-(2,3-Dimethoxyphenyl)-2-hydroxypropanoic acid can be compared with other similar compounds such as:
3-(3,4-Dimethoxyphenyl)propanoic acid: Similar structure but with methoxy groups at different positions on the benzene ring.
2,3-Dimethoxyphenylacetic acid: Lacks the hydroxypropanoic acid moiety but has similar methoxy substitutions on the benzene ring.
3-(2,5-Dimethoxyphenyl)propanoic acid: Another isomer with methoxy groups at different positions.
Properties
Molecular Formula |
C11H14O5 |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H14O5/c1-15-9-5-3-4-7(10(9)16-2)6-8(12)11(13)14/h3-5,8,12H,6H2,1-2H3,(H,13,14) |
InChI Key |
WROGVRWAXRKRAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC(C(=O)O)O |
Origin of Product |
United States |
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